THP-PEG8-Boc
CAS No.:
Cat. No.: VC16028218
Molecular Formula: C26H50O11
Molecular Weight: 538.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H50O11 |
|---|---|
| Molecular Weight | 538.7 g/mol |
| IUPAC Name | tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
| Standard InChI | InChI=1S/C26H50O11/c1-26(2,3)37-24(27)7-9-28-10-11-29-12-13-30-14-15-31-16-17-32-18-19-33-20-21-34-22-23-36-25-6-4-5-8-35-25/h25H,4-23H2,1-3H3 |
| Standard InChI Key | UQHLKJIOXBUPCQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOC1CCCCO1 |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Components
THP-PEG8-Boc features three distinct functional regions:
-
Tetrahydropyran (THP) Group: A cyclic ether providing steric protection and chemical stability to adjacent functional groups. The THP moiety shields reactive sites during synthetic procedures, preventing unwanted side reactions .
-
PEG8 Spacer: An octameric polyethylene glycol chain () that enhances solubility, reduces immunogenicity, and confers flexibility to molecular constructs. The PEG8 length optimizes spatial separation between binding domains in PROTACs .
-
Boc Protecting Group: A tert-butyloxycarbonyl group () that temporarily masks amine functionalities, enabling selective reactivity during stepwise syntheses.
The canonical SMILES representation of THP-PEG8-Boc is:
This linear structure ensures predictable conjugation kinetics in bioconjugation reactions .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 469.6 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Highly soluble in water, DMSO, and methanol |
| Storage Conditions | 2–8°C under inert atmosphere |
The PEG8 chain dominates solubility characteristics, while the THP and Boc groups enhance stability against enzymatic degradation and oxidative stress .
Synthetic Methodology and Industrial Production
Laboratory-Scale Synthesis
THP-PEG8-Boc synthesis proceeds via a three-step sequence:
-
PEG8 Chain Assembly: Ethylene oxide monomers undergo ring-opening polymerization catalyzed by boron trifluoride etherate, yielding a linear octaethylene glycol intermediate.
-
THP Incorporation: The terminal hydroxyl group of PEG8 reacts with dihydropyran under acidic conditions (e.g., pyridinium p-toluenesulfonate) to form the THP-protected derivative.
-
Boc Protection: The amine terminus is treated with di-tert-butyl dicarbonate in the presence of a base (e.g., triethylamine), yielding the final Boc-protected product .
Reaction conditions are meticulously controlled at temperatures below 40°C to prevent PEG chain scission or Boc group decomposition.
Industrial Manufacturing
Large-scale production employs continuous-flow reactors to enhance yield (typically >85%) and purity. Key process parameters include:
-
Reagent Stoichiometry: 1.2:1 molar ratio of dihydropyran to PEG8-diol to minimize di-THP byproducts.
-
Purification: Sequential chromatography (silica gel followed by size-exclusion) removes oligomeric impurities and unreacted starting materials .
Role in PROTAC Technology and Therapeutic Development
Mechanism of Targeted Protein Degradation
PROTACs utilizing THP-PEG8-Boc operate via a ternary complex mechanism:
-
Target Protein Binding: A ligand (e.g., kinase inhibitor) attached to one end of THP-PEG8-Boc binds the protein of interest.
-
E3 Ligase Recruitment: A second ligand (e.g., von Hippel-Lindau binder) conjugated to the Boc terminus recruits an E3 ubiquitin ligase.
-
Ubiquitination and Degradation: The E3 ligase transfers ubiquitin molecules to the target protein, marking it for proteasomal destruction .
This event-driven pharmacology allows sub-stoichiometric activity, overcoming limitations of traditional occupancy-based inhibitors.
Therapeutic Applications
-
Oncology: THP-PEG8-Boc-based PROTACs degrade oncogenic proteins such as BRD4 and EGFR, showing efficacy in xenograft models of leukemia and lung cancer.
-
Neurodegeneration: Tau and α-synuclein degraders mitigate neurofibrillary tangle formation in Alzheimer’s and Parkinson’s disease models, respectively .
-
Inflammatory Disorders: IRAK4-targeting PROTACs suppress cytokine production in rheumatoid arthritis assays.
Comparative Analysis with Analogous PEG Linkers
| Compound | Molecular Formula | Key Features | Limitations |
|---|---|---|---|
| THP-PEG8-Boc | Boc protection enables selective amine coupling | Requires deprotection step | |
| THP-PEG8-THP | Dual THP groups enhance stability | Limited functional versatility | |
| Br-PEG8-THP | Bromide terminus facilitates alkylation | Potential toxicity concerns |
THP-PEG8-Boc’s Boc group provides orthogonal reactivity compared to THP-PEG8-THP’s terminal hydroxyl or Br-PEG8-THP’s bromide, enabling diverse conjugation strategies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume